2-(3-carbamoyl-1H-indol-1-yl)acetic acid
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Overview
Description
2-(3-carbamoyl-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular target and the biological context.
Pharmacokinetics
Its molecular weight is 21821 , which is within the range generally favorable for oral bioavailability
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular target and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid. For instance, its storage conditions can affect its stability Other factors such as pH, temperature, and the presence of other molecules could potentially influence its action and efficacy
Biochemical Analysis
Biochemical Properties
Indole derivatives, which include this compound, are known to possess various biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .
Cellular Effects
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid typically involves the reaction of indole with hydroxyl acetic acid. In a typical procedure, indole is reacted with hydroxyl acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a high-pressure reactor at elevated temperatures (around 250°C) for an extended period (approximately 18 hours). After the reaction, the product is isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-carbamoyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(3-carbamoyl-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carboxaldehyde: A compound with potential anticancer and antimicrobial activities.
Indole-3-carboxamide: Known for its antiviral and anti-inflammatory properties.
Uniqueness
2-(3-carbamoyl-1H-indol-1-yl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-carbamoylindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-11(16)8-5-13(6-10(14)15)9-4-2-1-3-7(8)9/h1-5H,6H2,(H2,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBCZQKOOSRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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